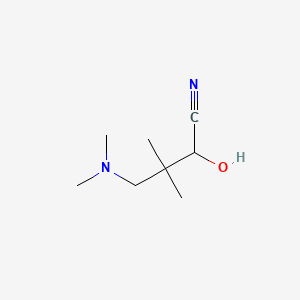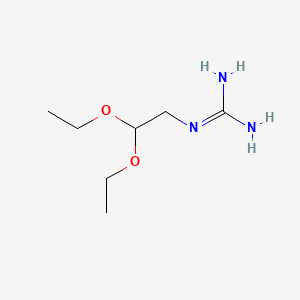
(2,2-Diethoxyethyl)guanidinium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diethoxyethyl)guanidinium sulphate is a chemical compound known for its unique properties, such as low volatility and high thermal stability . It consists of a guanidinium cation with two ethoxyethyl groups attached, along with a sulphate anion . This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its versatile nature.
Métodos De Preparación
The preparation of (2,2-Diethoxyethyl)guanidinium sulphate typically involves the reaction of nitrated guanidine with ethylene glycol . The process begins with the reaction of nitrated guanidine with sulphuric acid to form 2,2-diethoxyethyl nitrated guanidine sulphate. This intermediate is then reacted with ethanol to produce this compound . The industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
(2,2-Diethoxyethyl)guanidinium sulphate undergoes various chemical reactions, including reduction, substitution, and complexation . It is commonly used as a selective reducing agent and can react with ketones, aldehydes, and nitro compounds . The major products formed from these reactions include reduced forms of the starting materials, such as alcohols from ketones and aldehydes . Common reagents used in these reactions include hydrogen gas, palladium catalysts, and other reducing agents .
Aplicaciones Científicas De Investigación
(2,2-Diethoxyethyl)guanidinium sulphate has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and an analytical reagent for detecting and measuring metal ions such as cobalt, beryllium, and bismuth . In biology, it is studied for its potential use in cell-penetrating peptides due to its guanidinium-rich structure, which facilitates cellular uptake . In medicine, it is explored for its potential pharmaceutical applications, including drug delivery systems and therapeutic agents . In industry, it is used in organic synthesis and as a component in fuel cells .
Mecanismo De Acción
The mechanism of action of (2,2-Diethoxyethyl)guanidinium sulphate involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions . The guanidinium cation can form multiple types of interactions with proteins and other biomolecules, making it a versatile compound for various applications . In cell-penetrating peptides, the guanidinium groups interact with fatty acids and the cell membrane pH gradient, facilitating the transport of molecules across the cell membrane .
Comparación Con Compuestos Similares
(2,2-Diethoxyethyl)guanidinium sulphate is unique due to its specific structure and properties. Similar compounds include other guanidinium derivatives such as acetylguanidine, 2-cyanoguanidine (dicyandiamide), and diphenyl 4,4′-bis-guanidinium . These compounds share some common features, such as the ability to form hydrogen bonds and their high basicity, but differ in their specific applications and chemical properties . For example, 2-cyanoguanidine is widely used in the synthesis of fertilizers and resins, while diphenyl 4,4′-bis-guanidinium is studied for its DNA-binding affinity and potential antitrypanosomal activity .
Propiedades
Número CAS |
52225-73-7 |
|---|---|
Fórmula molecular |
C7H17N3O2 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-(2,2-diethoxyethyl)guanidine |
InChI |
InChI=1S/C7H17N3O2/c1-3-11-6(12-4-2)5-10-7(8)9/h6H,3-5H2,1-2H3,(H4,8,9,10) |
Clave InChI |
ZLOPIFKNSKCBBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN=C(N)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


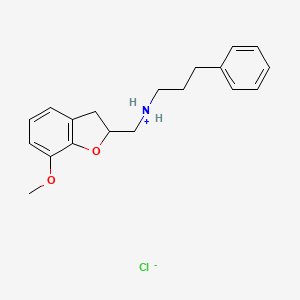

![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)
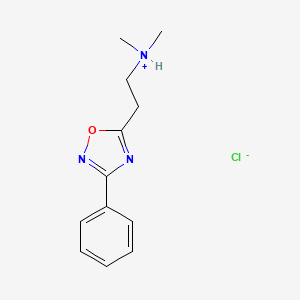
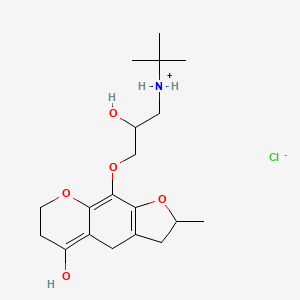
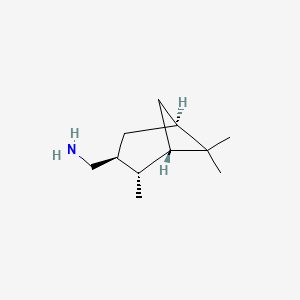
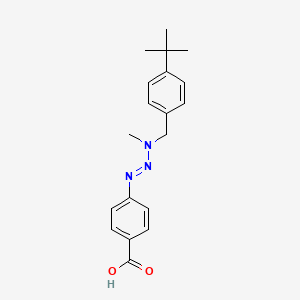

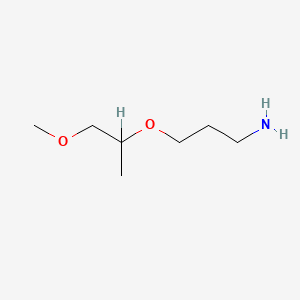
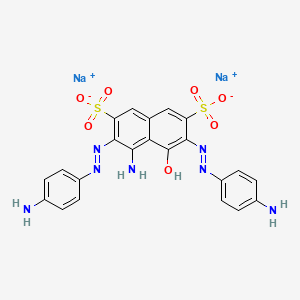
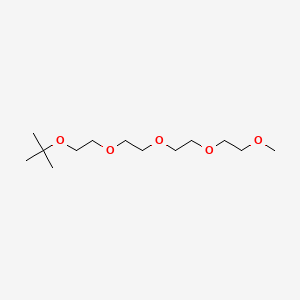
![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)

